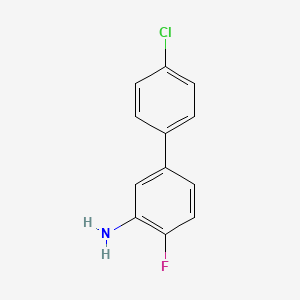

4'-Chloro-4-fluorobiphenyl-3-amine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(4-chlorophenyl)-2-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN/c13-10-4-1-8(2-5-10)9-3-6-11(14)12(15)7-9/h1-7H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUDKOPDMENRQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)F)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 4 Fluorobiphenyl 3 Amine and Its Precursors

Retrosynthetic Analysis of 4'-Chloro-4-fluorobiphenyl-3-amine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals two primary disconnections that inform the forward synthesis strategy.

The first key disconnection is the carbon-nitrogen (C-N) bond of the amine group. This suggests that the final step in the synthesis could be the attachment of an amino group (or a precursor like a nitro group) to a pre-formed 4'-chloro-4-fluorobiphenyl core. This approach points towards a Buchwald-Hartwig amination reaction.

The second major disconnection is the carbon-carbon (C-C) bond linking the two phenyl rings. Breaking this bond suggests two possible sets of precursors for a cross-coupling reaction, such as the Suzuki-Miyaura coupling:

Route A: Coupling of a 3-amino-4-fluorophenyl derivative with a 4-chlorophenyl derivative.

Route B: Coupling of a 4-fluoro-3-nitrophenyl derivative (with the nitro group later reduced to an amine) with a 4-chlorophenyl derivative.

This analysis highlights that the synthesis is not a simple one-pot reaction but a sequence of carefully chosen transformations where the formation of the biphenyl (B1667301) core and the introduction of the amine functionality are central challenges.

Advanced Cross-Coupling Strategies for Biphenyl Core Formation

The formation of the biphenyl skeleton is most effectively achieved using palladium-catalyzed cross-coupling reactions, which have become indispensable tools in modern organic chemistry for their efficiency and broad substrate scope. mdpi.com

The Suzuki-Miyaura coupling is a widely used reaction for forming C-C bonds between aryl groups. mdpi.com It typically involves the reaction of an aryl halide with an arylboronic acid or ester, catalyzed by a palladium(0) complex. In the context of synthesizing the 4'-chloro-4-fluorobiphenyl core, this could involve reacting 4-chlorophenylboronic acid with a suitable 1-halo-4-fluoro-3-nitrobenzene derivative. The nitro group serves as a precursor to the desired amine, which can be introduced via reduction in a later step.

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligand, base, and solvent system. Heterogeneous catalysts, such as palladium nanoparticles supported on modified graphite, have shown excellent versatility and high turnover frequencies in the synthesis of fluorinated biaryls. mdpi.com

Table 1: Typical Conditions for Suzuki-Miyaura Coupling in Biphenyl Synthesis

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd/C | Catalyzes the C-C bond formation. google.com |

| Ligand | SPhos, PPh₃, Biaryl phosphines | Stabilizes the Pd catalyst and facilitates the reaction cycle. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, CsF | Activates the boronic acid component. researchgate.net |

| Solvent | Toluene (B28343), Dioxane, DMF, THF/H₂O | Solubilizes reactants and influences reaction rate. |

| Aryl Halide | 1-Bromo-4-fluoro-3-nitrobenzene | One half of the biphenyl core. |

| Arylboronic Acid | 4-Chlorophenylboronic acid | The other half of the biphenyl core. |

This table presents a generalized summary of conditions often employed in Suzuki-Miyaura reactions for synthesizing biphenyl structures.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction is exceptionally useful for synthesizing aryl amines from aryl halides or triflates. organic-chemistry.org It represents a significant improvement over older methods, which often required harsh conditions and had limited functional group tolerance. wikipedia.org

In a synthetic route for this compound, this reaction could be employed by first synthesizing 3-bromo-4'-chloro-4-fluorobiphenyl and then coupling it with an ammonia (B1221849) equivalent or a protected amine. The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the aryl amine product. wikipedia.orgyoutube.com The development of sterically hindered and electron-rich phosphine (B1218219) ligands has been critical to the reaction's success, allowing for the coupling of a wide range of substrates under milder conditions. nih.govnih.gov

Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination

| Palladium Source | Ligand Examples | Base Examples | Common Solvents |

|---|---|---|---|

| Pd₂(dba)₃ | XPhos, t-BuBrettPhos | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |

| [Pd(allyl)Cl]₂ | AdBippyPhos, RuPhos | KOPh, Cs₂CO₃ | THF, DME |

This table summarizes various catalyst, ligand, and base combinations that have been successfully used in Buchwald-Hartwig amination reactions. wikipedia.orgnih.govnih.gov

While the Suzuki-Miyaura coupling is prevalent, other palladium-catalyzed reactions can also be used to form the biphenyl C-C bond. These include the Stille coupling (using organotin reagents), the Negishi coupling (using organozinc reagents), and the Hiyama coupling (using organosilicon reagents). Each method has its own set of advantages regarding substrate scope and functional group tolerance, but they often involve reagents that are less stable or more toxic than the boronic acids used in the Suzuki-Miyaura reaction.

Regioselective Halogenation and Amination Techniques

Achieving the correct substitution pattern (regioselectivity) is arguably the most critical aspect of the synthesis. Rather than adding the halogen and amine groups to a pre-formed biphenyl, the strategy almost universally relies on using starting materials that already contain the substituents in the correct positions.

For instance, a plausible Suzuki coupling would involve reacting 1-bromo-4-fluoro-3-nitrobenzene with 4-chlorophenylboronic acid . Here, the regiochemistry is pre-determined by the selection of these specific isomers. The subsequent reduction of the nitro group to an amine is a well-established transformation that does not alter the substitution pattern on the ring.

In more advanced synthetic strategies, direct C-H activation can be used for regioselective functionalization. Palladium-catalyzed C-H halogenation, guided by a directing group, can introduce a halogen atom at a specific ortho position on an aromatic ring. nih.govresearchgate.net While complex for this specific target, such methods represent the cutting edge of regioselective synthesis. Similarly, specialized amination reactions can be directed to specific positions on a heterocyclic or aromatic core. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing the reaction conditions is essential for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. beilstein-journals.orgscielo.br For the key cross-coupling steps, several parameters are typically screened.

Catalyst and Ligand: The choice of palladium source and, more importantly, the phosphine ligand is critical. For Suzuki couplings, ligands like SPhos are often effective for challenging substrates. In Buchwald-Hartwig aminations, different generations of biarylphosphine ligands (e.g., XPhos, RuPhos) have been developed to improve reaction rates and expand the substrate scope. nih.gov

Base: The strength and nature of the base can significantly impact the reaction. A weak base like K₂CO₃ might be sufficient for an activated aryl halide in a Suzuki reaction, while a strong, non-nucleophilic base like sodium tert-butoxide is often required for Buchwald-Hartwig aminations.

Solvent and Temperature: The polarity of the solvent affects the solubility of the reagents and the stability of the catalytic intermediates. The reaction temperature is often adjusted to balance the reaction rate against potential catalyst decomposition or side reactions.

Machine learning and automated high-throughput experimentation are emerging as powerful tools to accelerate the discovery of optimal reaction conditions, moving beyond traditional one-variable-at-a-time optimization. beilstein-journals.org

Table 3: Illustrative Optimization of a Cross-Coupling Step (Hypothetical)

| Entry | Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | PPh₃ | K₂CO₃ | 100 | 45 |

| 2 | SPhos | K₂CO₃ | 100 | 78 |

| 3 | SPhos | K₃PO₄ | 100 | 85 |

| 4 | SPhos | K₃PO₄ | 80 | 91 |

This table illustrates a typical optimization process for a cross-coupling reaction, showing how systematic changes to the ligand, base, and temperature can significantly improve the product yield.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Key strategies for achieving a greener synthesis of this compound include the use of catalytic reactions, safer solvents, and energy-efficient techniques like microwave-assisted synthesis.

A prominent green chemistry approach for the synthesis of biphenyl compounds, including this compound, is the Suzuki-Miyaura cross-coupling reaction. chemrxiv.org This method is favored for its high atom economy, which maximizes the incorporation of reactant atoms into the final product, thereby minimizing waste. The reaction typically involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst. nih.gov

Recent advancements have focused on making the Suzuki-Miyaura coupling even more environmentally friendly. One significant development is the use of water as a solvent, which is a safer and more sustainable alternative to traditional volatile organic solvents. researchgate.net Water-soluble catalysts have been developed to facilitate these reactions in aqueous media. researchgate.net Furthermore, the use of recyclable catalysts, such as those supported on magnetic nanoparticles, can reduce the environmental impact associated with heavy metal contamination from the catalyst. mdpi.com

Microwave-assisted synthesis is another green chemistry technique that can be applied to the synthesis of this compound. ijesi.org Microwave heating can significantly reduce reaction times from hours to minutes, leading to substantial energy savings. ijnrd.org This rapid and efficient heating can also lead to higher product yields and purity. youtube.com The combination of microwave irradiation with the use of greener solvents or solvent-free conditions further enhances the environmental credentials of the synthetic process. nih.gov

The following table summarizes how green chemistry principles can be applied to the synthesis of this compound, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Table 1: Application of Green Chemistry Principles to the Synthesis of this compound via Suzuki-Miyaura Coupling

| Green Chemistry Principle | Application in the Synthesis of this compound |

| Prevention | Designing synthetic routes that minimize waste generation, such as using high-yield catalytic reactions. |

| Atom Economy | Utilizing reactions with high atom economy, like the Suzuki-Miyaura coupling, to maximize the incorporation of starting materials into the final product. |

| Less Hazardous Chemical Syntheses | Employing less toxic reagents and avoiding hazardous solvents by using water or other green solvents. researchgate.net |

| Designing Safer Chemicals | While the target molecule is fixed, the synthetic process can be designed to avoid the production of hazardous byproducts. |

| Safer Solvents and Auxiliaries | Replacing volatile organic solvents with greener alternatives like water or conducting reactions under solvent-free conditions. nih.gov |

| Design for Energy Efficiency | Utilizing energy-efficient methods such as microwave-assisted synthesis to reduce reaction times and energy consumption. ijnrd.org |

| Use of Renewable Feedstocks | While not always feasible for this specific compound, exploring precursors derived from renewable sources is a long-term goal. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps to reduce the number of synthetic steps and waste. |

| Catalysis | Using catalytic reagents, such as palladium catalysts in Suzuki-Miyaura coupling, in small amounts rather than stoichiometric reagents. nih.gov Recyclable catalysts further enhance sustainability. mdpi.com |

| Design for Degradation | This principle is more relevant to the final product's lifecycle rather than its synthesis. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of byproducts and ensure reaction completion. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases. |

Research into greener synthetic routes for biphenyl derivatives continues to evolve. For instance, studies have demonstrated the successful synthesis of substituted biphenyl anilines using palladium-catalyzed Suzuki-Miyaura coupling in a mixture of toluene and water, showcasing the feasibility of using aqueous solvent systems. nih.gov The development of highly efficient and recyclable catalysts remains an active area of research, with the goal of further reducing the environmental footprint of these important chemical transformations. mdpi.com

Computational Chemistry and Theoretical Investigations of 4 Chloro 4 Fluorobiphenyl 3 Amine

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to elucidating the electronic structure of 4'-Chloro-4-fluorobiphenyl-3-amine. These calculations reveal the distribution of electrons within the molecule and the energies of its molecular orbitals, which are crucial for understanding its chemical behavior.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive. oup.com

For aromatic amines, the energies of these frontier orbitals are influenced by the substituents on the phenyl rings. oup.com In this compound, the electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating effect of the amine group, creates a complex electronic landscape. smolecule.com The precise energies of the HOMO and LUMO can be calculated using various quantum chemical methods, providing a quantitative measure of the molecule's electronic properties.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Calculated Value |

| HOMO Energy | Data not available in search results |

| LUMO Energy | Data not available in search results |

| HOMO-LUMO Gap | Data not available in search results |

| Dipole Moment | Data not available in search results |

Conformational Analysis and Energy Landscapes of this compound

The three-dimensional structure of this compound is not static. The two phenyl rings can rotate relative to each other around the central carbon-carbon single bond. This rotation gives rise to different conformations, each with a specific potential energy. A conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them.

Computational methods can map the potential energy surface as a function of the dihedral angle, revealing the preferred conformations. The presence of substituents, such as the chlorine, fluorine, and amine groups, will influence the energy landscape due to both steric and electronic effects.

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) for Research Verification

Computational chemistry allows for the prediction of various spectroscopic signatures of this compound, which can be used to verify experimental findings.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei in the molecule. unc.eduyoutube.com These predictions are based on the calculated electron density around each nucleus. For instance, the gauge-including atomic orbital (GIAO) method is a common approach for computing NMR chemical shifts. researchgate.net Comparing the predicted spectrum with an experimentally obtained one can confirm the molecule's structure.

IR Spectroscopy: The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Quantum chemical calculations can predict the frequencies and intensities of these vibrations. nih.govresearchgate.net Specific functional groups have characteristic vibrational frequencies. For example, the N-H stretching vibrations of the amine group are expected in the 3300-3500 cm⁻¹ region, while the C-Cl stretching vibration would appear at lower wavenumbers. youtube.comnist.gov

UV-Vis Spectroscopy: The absorption of ultraviolet and visible light by a molecule corresponds to electronic transitions between molecular orbitals. Time-dependent density functional theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. researchgate.netsharif.edu The predicted wavelengths and intensities of absorption maxima can be compared with experimental UV-Vis spectra to further confirm the electronic structure of this compound. researchgate.netescholarship.org

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Peak/Shift | Assignment |

| ¹H NMR | Data not available | Aromatic protons, Amine protons |

| ¹³C NMR | Data not available | Aromatic carbons |

| ¹⁹F NMR | Data not available | Fluorine nucleus |

| IR (cm⁻¹) | ~3300-3500 | N-H stretch |

| IR (cm⁻¹) | Data not available | C-Cl stretch |

| UV-Vis (nm) | Data not available | π → π* transitions |

Reactivity and Reaction Pathway Modeling for Derivatization

Computational modeling can predict the reactivity of this compound and model the pathways of its derivatization reactions. smolecule.com Fukui function and molecular electrostatic potential (MEP) analysis can identify the most likely sites for electrophilic and nucleophilic attack. researchgate.net

For example, the amine group is a likely site for reactions such as acylation or alkylation. nih.gov The aromatic rings can undergo electrophilic substitution, with the positions of attack being influenced by the directing effects of the existing substituents. Computational studies can model the transition states and energy barriers for these reactions, providing insights into their feasibility and regioselectivity. core.ac.uk This is particularly valuable for planning the synthesis of new derivatives with potential applications in medicinal chemistry or materials science. smolecule.com

Intermolecular Interactions and Crystal Packing Studies

In the solid state, molecules of this compound will arrange themselves in a specific crystalline lattice. The nature of this packing is governed by intermolecular interactions, such as hydrogen bonding (involving the amine group), dipole-dipole interactions, and van der Waals forces. up.ac.za

Computational methods can be used to study these interactions and predict the most stable crystal packing arrangement. iucr.org This is important because the crystal structure can significantly influence the bulk properties of the material, such as its melting point and solubility. Understanding the intermolecular forces at play can also provide insights into the molecule's behavior in biological systems, where it may interact with proteins or other macromolecules.

Density Functional Theory (DFT) Applications to this compound

Density Functional Theory (DFT) is a widely used computational method in the study of molecules like this compound. researchgate.net DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. These methods offer a good balance between accuracy and computational cost, making them suitable for studying relatively large molecules.

DFT can be applied to calculate a wide range of properties, including:

Optimized molecular geometry: Determining the most stable three-dimensional arrangement of the atoms. researchgate.net

Vibrational frequencies: For the prediction of IR and Raman spectra. researchgate.net

Electronic properties: Such as HOMO and LUMO energies, and the molecular electrostatic potential. oup.com

Reaction energetics: To model reaction pathways and determine activation energies. core.ac.uk

The choice of the specific functional and basis set in DFT calculations is crucial for obtaining accurate results and is often benchmarked against experimental data where available. sharif.edu

Derivatization and Functionalization Strategies of 4 Chloro 4 Fluorobiphenyl 3 Amine

Amine Functionalization: Amidation, Alkylation, and Sulfonylation Reactions

The primary amine group on the 4'-Chloro-4-fluorobiphenyl-3-amine molecule is a primary site for functionalization due to its nucleophilicity. Common derivatization strategies include amidation, alkylation, and sulfonylation, which attach a wide variety of functional groups to the nitrogen atom.

Amidation: The formation of an amide bond is one of the most fundamental transformations of the amine group. This reaction typically involves treating the amine with an acyl chloride or a carboxylic acid activated by a coupling reagent. researchgate.netresearchgate.netnih.gov This strategy is widely used in the synthesis of agrochemicals and pharmaceuticals. For instance, a patented process describes the reaction of a similar substituted biphenyl-2-ylamine with 3-difluoromethyl-1-methyl-1H-pyrazole-4-carbonyl chloride in toluene (B28343) to produce a potent fungicide. google.com This highlights an industrial application of forming amides from biphenyl (B1667301) amine scaffolds. Modern methods using reagents like TiCl₄ or mechanochemical approaches with systems like 2,4,6-trichloro-1,3,5-triazine (TCT) and PPh₃ offer efficient, often eco-friendly, routes to amides under mild conditions. nih.govrsc.org

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Reference |

| This compound | R-COCl (Acyl Chloride) | Acylation | N-(4'-chloro-4-fluorobiphenyl-3-yl)amide | google.com |

| This compound | R-COOH (Carboxylic Acid) | Condensation | N-(4'-chloro-4-fluorobiphenyl-3-yl)amide | nih.gov |

Alkylation: The amine can undergo N-alkylation with alkyl halides or through reductive amination with aldehydes or ketones. This introduces alkyl chains, which can modify the steric and electronic properties of the molecule. For example, O-alkylation of related phenolic compounds with bromomethyl-biphenyl derivatives is a key step in the synthesis of complex modulators for biological receptors, a strategy whose principles can be applied to N-alkylation. nih.gov

Sulfonylation: Reaction of the primary amine with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base yields a sulfonamide. vu.lt Sulfonamides are a critical pharmacophore in many drug classes. theswissbay.ch The synthesis of these derivatives is generally straightforward and high-yielding. Furthermore, advanced methods allow for direct fluorosulfonylation, opening pathways to sulfonyl fluoride (B91410) derivatives. acs.org

| Reactant 1 | Reactant 2 | Reaction Type | Product Class | Reference |

| This compound | R-SO₂Cl (Sulfonyl Chloride) | Sulfonylation | N-(4'-chloro-4-fluorobiphenyl-3-yl)sulfonamide | vu.lt |

Halogen Exchange Reactions for Further Diversification

The chlorine and fluorine atoms on the biphenyl rings are sites for potential modification, most notably through halogen exchange (Halex) reactions. These reactions are particularly important for the synthesis of fluorinated aromatic compounds, which often exhibit unique biological activities. googleapis.com The conversion of an aryl chloride to an aryl fluoride can be achieved using sources of fluoride ions, such as potassium fluoride or cesium fluoride, often in a high-boiling polar aprotic solvent. The efficiency of this exchange can be significantly enhanced by using a phase-transfer catalyst, such as a quaternary phosphonium (B103445) salt. researchgate.net While the fluorine atom is generally less reactive towards nucleophilic substitution than chlorine, under specific conditions, it can also be targeted for exchange.

| Starting Material | Reagents | Reaction Type | Potential Product | Reference |

| This compound | KF, Phase-Transfer Catalyst | Halogen Exchange (Halex) | 4,4'-Difluorobiphenyl-3-amine | googleapis.comresearchgate.net |

Biphenyl Ring Functionalization via Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) provides a powerful method for introducing new functional groups directly onto the biphenyl core. dalalinstitute.com The outcome of EAS reactions is dictated by the directing effects of the existing substituents: the amine (-NH2), fluoro (-F), and chloro (-Cl) groups.

The amine group is a strongly activating, ortho-, para-director, meaning it dramatically increases the electron density of the ring it is on and directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. lkouniv.ac.in

The halogen atoms (-F and -Cl) are deactivating yet ortho-, para-directing. They withdraw electron density through induction but can donate it through resonance. minia.edu.eg

Given these effects, the phenyl ring bearing the strongly activating amine group is much more susceptible to electrophilic attack than the ring bearing the chloro substituent. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or sulfonation (using fuming H₂SO₄) would be expected to occur primarily on the amine-substituted ring at the positions ortho and para to the amine group. lkouniv.ac.in The para position is already occupied by the other phenyl ring, so substitution would favor the ortho positions (C2 and C6).

| Reaction Type | Typical Reagents | Expected Major Product(s) | Reference |

| Nitration | HNO₃, H₂SO₄ | 4'-Chloro-4-fluoro-2-nitro-biphenyl-3-amine | lkouniv.ac.inminia.edu.eg |

| Sulfonation | Fuming H₂SO₄ (SO₃/H₂SO₄) | 3-Amino-4'-chloro-4-fluorobiphenyl-2-sulfonic acid | lkouniv.ac.in |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4'-chloro-4-fluorobiphenyl-3-amine | minia.edu.eg |

Metalation and Lithiation Strategies for C-C Bond Formation

The formation of new carbon-carbon bonds is essential for building molecular complexity. Metalation strategies, involving the creation of organometallic intermediates, are a cornerstone of this field. uni-muenchen.de For this compound, the chloro-substituted ring can be targeted for halogen-metal exchange, for instance, using an organolithium reagent like n-butyllithium to replace the chlorine atom with lithium. mdpi.comuni-hannover.de This creates a potent nucleophile that can react with a variety of electrophiles (e.g., aldehydes, ketones, CO₂) to install new functional groups.

These organometallic intermediates are also crucial for transition-metal-catalyzed cross-coupling reactions. While Suzuki-Miyaura coupling is often used to construct the initial biphenyl scaffold, it can also be employed for further derivatization. smolecule.com For example, a lithiated intermediate can be converted to a boronic acid or boronic ester, which can then participate in a subsequent palladium-catalyzed Suzuki coupling with an aryl halide to attach a third aromatic ring. mdpi.com Similarly, organozinc reagents, which can be prepared via transmetalation from organolithiums, offer a milder alternative for cross-coupling reactions. uni-muenchen.deuni-muenchen.de

| Strategy | Reagents | Intermediate | Subsequent Reaction | Product Class | Reference |

| Halogen-Metal Exchange | 1. n-BuLi2. B(OR)₃ | 4-Fluorobiphenyl-4'-boronic ester-3-amine | Suzuki Coupling with Ar-X, Pd catalyst | Aryl-substituted biphenyl amine | mdpi.com |

| Directed Metalation | TMPZnCl·LiCl | Organozinc reagent | Coupling with Ar-I, Pd catalyst | Aryl-substituted biphenyl amine | uni-muenchen.deuni-muenchen.de |

Synthesis of Heterocyclic Derivatives Incorporating the Biphenyl Amine Scaffold

The this compound structure is an excellent platform for the synthesis of complex heterocyclic systems. Many synthetic routes to heterocycles, such as quinazolines, thiazoles, and triazoles, utilize an aromatic amine as a key starting material. mdpi.comresearchgate.net

A notable example is the synthesis of quinazoline (B50416) derivatives, which are prominent in medicinal chemistry. mdpi.com In a multi-step synthesis, the related N-(3-chloro-4-fluorophenyl) moiety is used to construct a quinazoline ring system, which is a core structure in several approved anticancer drugs. The amine group acts as a nucleophile to form the heterocyclic ring. mdpi.com Other established methods, such as the reaction of aromatic amines with dicarbonyl compounds or their derivatives, can lead to the formation of various five- or six-membered heterocycles. For instance, cycloaddition reactions involving Schiff bases derived from the amine can produce aza-β-lactams. researchgate.net

| Starting Moiety | Key Reagents | Heterocycle Formed | Significance | Reference |

| N-(3-Chloro-4-fluorophenyl)amine | (Various) | Quinazoline | Core of anticancer agents | mdpi.com |

| Aromatic Amine | Chloroacetyl chloride, CS₂ | Thiazole, Triazole | Biologically active scaffolds | researchgate.net |

| Aromatic Amine (as Schiff base) | Phenyl isocyanate | Aza-β-lactam | Pharmacologically useful compounds | researchgate.net |

Exploration of Chiral Derivatives from this compound

Introducing chirality into the this compound framework can lead to derivatives with specific stereochemical properties, which is of paramount importance in drug development. Chirality can be introduced by attaching a substituent with a stereocenter to the molecule or by creating a chiral center within the scaffold itself.

One demonstrated strategy involves using a related substituted benzaldehyde (B42025) to build a chiral cyclopropane (B1198618) ring. For example, the synthesis of trans-[2-(4'-Fluorobiphenyl-3-yl)cyclopropyl]methylamine has been reported, starting from 3-bromobenzaldehyde. nih.gov This multi-step process involves creating a cyclopropane ring with defined stereochemistry, which is then elaborated. A similar synthetic sequence starting with a precursor to the this compound scaffold could yield analogous chiral derivatives. Once a racemic mixture of a chiral derivative is synthesized, chiral chromatography or resolution with a chiral acid can be employed to isolate the individual enantiomers.

| Strategy | Key Transformation | Chiral Feature | Example Derivative Class | Reference |

| Asymmetric Synthesis | Diastereoselective cyclopropanation | Chiral cyclopropyl (B3062369) group | trans-[2-(Aryl)cyclopropyl]amines | nih.gov |

| Derivatization & Resolution | Reaction with a chiral auxiliary | Diastereomeric salts | Enantiomerically pure amines/amides | theswissbay.ch |

Exploration of 4 Chloro 4 Fluorobiphenyl 3 Amine in Materials Science Research

Incorporation into Polymeric Architectures: Synthesis and Characterization

Aromatic amines are fundamental building blocks for high-performance polymers such as polyamides and polyimides, prized for their thermal stability and mechanical strength. The structure of 4'-Chloro-4-fluorobiphenyl-3-amine suggests its utility as a monomer or a precursor to monomers for creating novel polymeric materials.

The primary amine group on this compound is the key reactive site for polymerization. It can be readily converted into a variety of monomers. For instance, it can be transformed into a diamine, a crucial component for step-growth polymerization. A common synthetic strategy involves the reduction of a dinitro biphenyl (B1667301) precursor. While a specific synthesis for a diamine derivative of this compound is not extensively documented, analogous syntheses for other fluorinated biphenyl diamines have been reported. These typically involve a nucleophilic aromatic substitution to create a dinitro precursor, followed by reduction using methods like catalytic hydrogenation with Pd/C and hydrazine (B178648) monohydrate. uva.esntu.edu.tw

Alternatively, the amine can be functionalized to create other types of monomers. For example, reaction with an acid chloride could introduce an amide linkage, and further modifications could lead to diacid or diacyl chloride monomers. The presence of the halogen atoms (Cl and F) offers additional possibilities for modification or can be retained to influence the final properties of the polymer. The bulky and non-coplanar nature of substituted biphenyl units can enhance the solubility of resulting aromatic polymers by reducing interchain interactions and packing efficiency, without compromising thermal stability. semanticscholar.org

Table 1: Potential Monomer Designs from this compound

| Monomer Type | Potential Synthetic Route | Key Feature for Polymerization |

|---|---|---|

| Diamine | Nitration followed by reduction | Two amine groups for reaction with dianhydrides or diacyl chlorides |

| Diacid | Acylation followed by oxidation | Two carboxylic acid groups for reaction with diamines |

Once suitable monomers are synthesized, they can be polymerized to form high-performance polymers like polyamides and polyimides. The conventional method for synthesizing polyimides, for example, is a two-step process. uva.estandfonline.com First, the diamine monomer reacts with a dianhydride (such as 6FDA) in an aprotic solvent like N,N-dimethylacetamide (DMAc) to form a poly(amic acid) (PAA) solution. Subsequently, the PAA is converted into the final polyimide through chemical or thermal imidization. uva.esntu.edu.tw

The incorporation of the 4'-Chloro-4-fluorobiphenyl moiety is expected to impart specific properties to the resulting polymers:

Thermal Stability: The aromatic backbone ensures high thermal stability, with decomposition temperatures often exceeding 500°C, a characteristic of aromatic polyimides. ntu.edu.twmdpi.com The presence of the biphenyl unit contributes to a high glass transition temperature (Tg). mdpi.comexpresspolymlett.com

Solubility: The halogen atoms and the non-planar structure of the biphenyl unit can disrupt chain packing, leading to improved solubility in organic solvents. semanticscholar.orgnih.gov This is a significant advantage for polymer processing.

Dielectric Properties: Fluorine's high electronegativity can lower the dielectric constant of the polymer, which is a highly desirable property for applications in microelectronics. ntu.edu.tw

Gas Permeability: The introduction of bulky CF3 groups and non-linear structures in polyimides has been shown to create high fractional free volume, which is beneficial for gas separation membrane applications. uva.esmdpi.comresearchgate.net While the single fluoro and chloro atoms in the subject compound are less bulky, they would still influence chain packing and affect gas transport properties.

Applications in Liquid Crystal Technology: Structure-Property Relationships

The rigid, rod-like shape of the biphenyl structure is a common feature in liquid crystalline molecules (mesogens). The introduction of halogen atoms like fluorine and chlorine can significantly modify the mesomorphic properties. rsc.orgtandfonline.com

The position and nature of the halogen substituents are critical. Lateral substitution, in particular, can have a profound impact on melting point, mesophase morphology, and transition temperatures. nih.gov The fluoro and chloro groups on this compound would influence the molecule's dipole moment, polarizability, and steric interactions, which are all key factors in the formation and stability of liquid crystal phases. rsc.org

For instance, fluorinated biphenyls are widely used as components in commercial liquid crystal displays (LCDs). nih.gov They can be used to tune properties such as dielectric anisotropy (Δε) and optical anisotropy (Δn or birefringence). tandfonline.com The presence of a lateral fluorine atom can increase the dihedral angle of the biphenyl ring, which tends to decrease the melting point and broaden the nematic phase range. tandfonline.comconsensus.app The chloro group, being larger than fluorine, would introduce a more significant steric effect, further influencing molecular packing and mesomorphism. rsc.org While the amine group itself is not a typical mesogenic feature, it provides a convenient handle for further chemical modification, allowing the attachment of various terminal groups and flexible chains to design novel liquid crystal molecules. researchgate.nettandfonline.com

Table 2: Predicted Influence of Structural Moieties on Liquid Crystal Properties

| Structural Feature | Influence on Molecular Properties | Expected Effect on Mesomorphism |

|---|---|---|

| Biphenyl Core | Provides molecular rigidity and linearity | Promotes formation of nematic or smectic phases |

| Fluoro Group | High electronegativity, moderate size | Can increase dipole moment, lower melting point, and affect phase stability nih.gov |

| Chloro Group | High electronegativity, larger size | Introduces significant steric hindrance, affecting molecular packing rsc.org |

Optoelectronic Material Precursors: Design and Synthetic Pathways

The biphenylamine structure is a component of many organic electronic materials. For example, 4,4'-bis(carbazol-9-yl)biphenyl (CBP) is a well-known host material in organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net The amine group in this compound can be used to synthesize analogous compounds. For instance, it could be reacted to form carbazole (B46965) or other nitrogen-containing heterocyclic structures that are known to have good charge-transport properties.

The halogenation of organic semiconductors is a known strategy to tune their electronic properties. researchgate.netacs.org The electron-withdrawing nature of fluorine and chlorine atoms generally lowers the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can be used to adjust the bandgap of the material and improve its stability in electronic devices. researchgate.net Trifluoromethylated biphenyl amines, for example, are explored as precursors for liquid crystals and organic semiconductors, where the CF3 groups help to stabilize charge-transfer complexes. vulcanchem.com

Synthetic routes to such materials often involve cross-coupling reactions, like the Suzuki-Miyaura coupling, to build the biphenyl backbone, followed by reactions like the Buchwald-Hartwig amination to introduce amine functionalities. vulcanchem.comrsc.org The this compound molecule itself could be a building block in these syntheses, or it could be further functionalized to create more complex precursors for organic semiconductors used in OLEDs or organic field-effect transistors (OFETs). acs.orgsigmaaldrich.com

Framework Material Synthesis: Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The rigid structure of the biphenyl unit makes it an excellent candidate for use as a linker molecule in the synthesis of porous crystalline materials like MOFs and COFs.

In MOF synthesis, functionalized biphenyldicarboxylic acids are commonly used as organic linkers that coordinate to metal ions or clusters, forming extended 3D structures. rsc.orgacs.orgucl.ac.uk The amine group on this compound could be converted to carboxylic acid groups to form a dicarboxylate linker. The presence of the chloro and fluoro groups on the linker would then decorate the internal pores of the MOF, influencing its properties such as gas sorption selectivity and catalytic activity. Amine-functionalized linkers are also highly valuable as they allow for post-synthetic modification, where the amine groups within the MOF structure can be chemically altered after the framework has been formed. rsc.orgresearchgate.net

In COF chemistry, porous polymers with crystalline structures are formed from organic building blocks linked by strong covalent bonds. Diamine monomers, such as those that could be derived from this compound, are often reacted with trialdehydes to form imine-linked 2D or 3D COFs. rsc.orgrsc.org The properties of the resulting COF, such as its pore size, stability, and functionality, are directly determined by the structure of the building blocks. A chlorine-functionalized COF, for example, has been shown to have a hydrophobic surface and exhibit high enrichment capacity for polychlorinated biphenyls (PCBs). nih.gov Therefore, a COF constructed from a this compound derivative could have unique surface properties and potential applications in selective adsorption or separation. researchgate.net

Surface Functionalization and Coating Research

The amine functional group provides a chemical handle for grafting this compound onto surfaces to modify their properties. Amine compounds are widely used for the surface modification of various materials, including polymers and nanoparticles. researchgate.net The process can involve creating covalent bonds between the amine group and a reactive surface. For instance, amine groups can react with surface carboxyl groups to form stable amide bonds. cd-bioparticles.com

This surface modification can be used to impart new functionalities. For example, coating a surface with a layer of fluorinated molecules can significantly alter its surface energy, leading to hydrophobic or oleophobic properties. The presence of both chloro and fluoro groups in this compound would likely result in a low-surface-energy coating. Such coatings are relevant for creating self-cleaning surfaces, anti-fouling materials, and protective layers. The aromatic amine functionality can also be used in more complex, substrate-independent coating methods, where the amine is oxidized in an aqueous solution to form a reactive species that can coat a wide variety of materials. google.comacs.orgacs.org

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6FDA (2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane dianhydride) |

| 4,4'-bis(carbazol-9-yl)biphenyl (CBP) |

Development of Advanced Catalytic Supports

The development of advanced catalytic supports is a cornerstone of progress in heterogeneous catalysis, aiming to enhance catalyst activity, selectivity, and stability, while also facilitating catalyst recovery and reuse. The tailored design of these supports often involves the immobilization of catalytically active species onto a solid matrix. In this context, this compound emerges as a molecule of interest, not as a direct support material itself, but as a versatile precursor for the synthesis of specialized ligands that can be anchored to various support materials.

The strategic functionalization of the amine group in this compound allows for the introduction of coordinating moieties, such as phosphines, which are pivotal in organometallic catalysis. beilstein-journals.orgnih.gov The biphenyl backbone provides a rigid and thermally stable scaffold for the resulting ligand. rsc.org

The presence of both chloro and fluoro substituents on the biphenyl structure is significant. These halogen atoms can modulate the electronic properties of the ligand and, consequently, the catalytic activity of the metal center to which it coordinates. nih.gov For instance, the electron-withdrawing nature of fluorine can influence the electron density at the catalytic site, potentially enhancing the efficiency of certain reactions. rsc.org Studies on fluorinated biphenyls have shown that such substitutions can affect the planarity and stability of the molecule, which are crucial factors in ligand design. nih.govresearchgate.net

The general approach to creating a supported catalyst using a precursor like this compound would involve a multi-step synthesis. Initially, the amine would be chemically transformed into a more complex ligand, for example, a biphenyl phosphine (B1218219) ligand. liverpool.ac.ukacs.org Subsequently, this newly synthesized ligand would be immobilized on a solid support. Common support materials include inorganic oxides like silica (B1680970) and alumina, as well as organic polymers. researchgate.netdergipark.org.trmdpi.com The immobilization can be achieved through various techniques, including covalent bonding, where the ligand is chemically grafted onto the support surface. researchgate.net For example, silica surfaces can be functionalized with groups that can react with the ligand to form a stable linkage. dergipark.org.tracs.org

While direct research on the application of this compound in catalytic supports is not extensively documented, the principles of ligand synthesis and catalyst immobilization provide a clear framework for its potential utility. researchgate.netresearchgate.net The development of such customized supported catalysts is a promising avenue for creating highly efficient and recyclable catalytic systems for a variety of chemical transformations.

| Property | Description | Potential Influence on Catalytic Support |

| Functional Group | Primary Amine (-NH2) | Serves as a reactive site for the synthesis of various ligands (e.g., phosphines, Schiff bases). beilstein-journals.orgrsc.org |

| Backbone Structure | Biphenyl | Provides a rigid, thermally stable scaffold for the ligand, which can enhance catalyst longevity. |

| Substituents | Chlorine and Fluorine | Modulate the electronic properties of the ligand, thereby influencing the activity and selectivity of the catalyst. nih.gov |

| Potential Ligand Type | Phosphine, N-heterocyclic carbene, etc. | Can be designed to coordinate with a variety of transition metals for diverse catalytic applications. beilstein-journals.orgnih.gov |

| Immobilization Strategy | Covalent grafting onto silica or polymer supports | Leads to the formation of robust heterogeneous catalysts with improved recyclability. researchgate.netdergipark.org.tr |

Role of 4 Chloro 4 Fluorobiphenyl 3 Amine in Ligand Design and Catalysis Research

Design of Chiral Ligands from 4'-Chloro-4-fluorobiphenyl-3-amine for Asymmetric Catalysis

The synthesis of effective chiral ligands is fundamental to the field of asymmetric catalysis, which is crucial for producing enantiomerically pure compounds in the pharmaceutical and fine chemical industries. pnas.org Axially chiral biaryls are a cornerstone of modern ligand design, with their restricted rotation (atropisomerism) around the C-C single bond connecting the two aryl rings providing a stable chiral scaffold. researchgate.net The compound this compound represents a valuable starting material for the creation of such ligands.

The key to its potential lies in its structure:

Biphenyl (B1667301) Backbone: This forms the basis for axial chirality. The presence of substituents at the ortho positions to the aryl-aryl bond can create sufficient steric hindrance to prevent free rotation, leading to stable, separable atropisomers (enantiomers that are interconverted by rotation about a single bond).

Amine Group (-NH₂): This functional group serves as a versatile chemical handle. It can be readily transformed into a variety of coordinating groups essential for binding to a metal center. A common transformation is the conversion of the amine to a phosphine (B1218219) group, for example, through reaction with a chlorophosphine. These phosphine derivatives, particularly bidentate phosphines, are among the most successful ligands in asymmetric catalysis. pnas.org

Halogen Substituents (-Cl, -F): The chloro and fluoro groups are not merely for steric bulk; they also exert significant electronic influence. These electron-withdrawing groups can modify the electronic properties of the ligand and, consequently, the catalytic activity and selectivity of the corresponding metal complex. nih.gov

The synthesis of a chiral ligand from this compound would typically involve derivatizing the amine group and then resolving the resulting racemic mixture of atropisomers, or employing an atroposelective synthesis strategy to favor the formation of one enantiomer. rsc.org The resulting chiral phosphine or other coordinating ligand could then be used to create catalysts for a range of asymmetric transformations.

Investigation of Metal Complexes Derived from this compound Ligands

Once a chiral ligand is synthesized from a precursor like this compound, it can be complexed with a variety of transition metals to form an active catalyst. The most common metals used in asymmetric catalysis include rhodium, ruthenium, palladium, and iridium. pnas.orgacs.orgrsc.org

For instance, if a bidentate phosphine ligand (a diphosphine) were prepared from this compound, it would readily chelate to a metal center. The investigation of such metal complexes would involve:

Synthesis and Characterization: The reaction of the ligand with a suitable metal precursor, such as [Rh(COD)₂]BF₄ or Pd₂(dba)₃, would yield the desired complex. Characterization using techniques like ³¹P NMR spectroscopy, X-ray crystallography, and mass spectrometry would confirm the structure and coordination geometry of the complex.

The systematic study of these metal complexes is crucial for understanding how the ligand's structure translates into catalytic performance and for the rational design of improved catalysts.

Catalytic Activity of this compound Derivatives in Organic Transformations

Derivatives of this compound are anticipated to be effective in a range of important catalytic organic transformations, particularly in asymmetric synthesis. Based on the performance of analogous chiral biphenyl phosphine ligands like MeO-BIPHEP and BINAP, potential applications include asymmetric hydrogenation and palladium-catalyzed cross-coupling reactions. acs.org

Asymmetric Hydrogenation: This is one of the most powerful methods for creating chiral centers. pnas.org Rhodium and Ruthenium complexes of chiral diphosphine ligands are highly effective for the enantioselective reduction of prochiral olefins and ketones. For example, Ru-phosphine catalysts are widely used for the hydrogenation of β-ketoesters to produce chiral β-hydroxy esters, which are valuable building blocks for pharmaceuticals. pnas.org

Palladium-Catalyzed Cross-Coupling: These reactions are fundamental for the formation of C-C and C-N bonds. acs.org Ligands derived from biphenyl amines are known to be highly effective in reactions such as the Buchwald-Hartwig amination, which forms C-N bonds. nih.govmit.edu The electronic properties imparted by the chloro and fluoro substituents on a ligand derived from this compound could be particularly beneficial in tuning catalyst activity for challenging substrates.

While specific data for catalysts derived from this compound are not available in the reviewed literature, the following table provides illustrative data for the well-known Ru-BINAP catalyst in the asymmetric hydrogenation of a β-ketoester, demonstrating the typical performance metrics evaluated for such systems.

| Substrate (β-Ketoester) | Catalyst | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Methyl acetoacetate | Ru(OAc)₂(S)-BINAP | EtOH | 50 | >99 | 99 |

| Ethyl benzoylacetate | Ru(OAc)₂(S)-BINAP | EtOH/CH₂Cl₂ | 100 | 92 | 97 |

| Methyl 3-oxohexanoate | Ru(OAc)₂(S)-BINAP | MeOH | 80 | 100 | 99 |

This table is illustrative and shows representative data for a well-established catalyst system (Ru-BINAP) to demonstrate typical catalytic performance metrics.

Mechanistic Studies of Catalytic Reactions Involving this compound Derivatives

Understanding the reaction mechanism is key to optimizing a catalyst and expanding its applications. For catalysts derived from this compound, mechanistic studies would focus on elucidating the catalytic cycle and identifying the step where stereoselectivity is determined (the enantioselective step).

Let's consider a hypothetical palladium-catalyzed cross-coupling reaction. The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle with three main steps:

Oxidative Addition: The active Pd(0) catalyst, bearing the chiral ligand, reacts with an aryl halide (Ar-X), inserting into the C-X bond to form a Pd(II) intermediate. The electronic properties of the ligand, influenced by the chloro and fluoro groups, would affect the rate of this step. nih.gov

Transmetalation: A second reagent (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig coupling) exchanges its organic group with the halide on the palladium center.

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst. This step is often where the chiral ligand exerts its influence, controlling the spatial arrangement of the groups and thus the stereochemistry of the product. acs.org

Mechanistic investigations employ a combination of kinetic studies, spectroscopic identification of intermediates (e.g., using in-situ NMR), and computational modeling (e.g., Density Functional Theory, DFT). acs.orgacs.org DFT studies, for instance, can model the transition states of the catalytic cycle, providing insight into the energy barriers of different pathways and explaining the origin of the observed enantioselectivity. nih.gov

Heterogenization Strategies for this compound Based Catalysts

While homogeneous catalysts, which are soluble in the reaction medium, often exhibit high activity and selectivity, their separation from the product and reuse can be challenging and costly, especially when they contain precious metals like palladium or rhodium. rsc.orgresearchgate.net Heterogenization, the process of immobilizing a homogeneous catalyst onto a solid support, addresses this issue. researchgate.net

A catalyst derived from this compound could be heterogenized using several strategies:

Covalent Bonding: The ligand can be modified with a reactive functional group, such as a vinyl or siloxy group, allowing it to be covalently attached to a polymer support (like polystyrene) or an inorganic support (like silica). rsc.orgnih.gov

Non-covalent Immobilization: The catalyst can be adsorbed onto a support through ionic interactions, hydrogen bonding, or encapsulation within the pores of a material like a metal-organic framework (MOF). academie-sciences.fr Ionic bonding, for example, can be achieved by introducing a charged group (like a sulfonic acid) onto the ligand, which then binds to a support with an opposite charge. academie-sciences.fr

Immobilization on Magnetic Nanoparticles: Attaching the catalyst to magnetic nanoparticles offers a particularly attractive method for recovery, as the catalyst can be easily separated from the reaction mixture using an external magnet.

The primary goal of heterogenization is to create a robust, recyclable catalyst that retains the high activity and enantioselectivity of its homogeneous counterpart. rsc.org The choice of support and the linking strategy are crucial, as they can influence the catalyst's performance by altering its local environment and accessibility to substrates. researchgate.net

4 Chloro 4 Fluorobiphenyl 3 Amine As a Synthetic Intermediate in Advanced Organic Synthesis

Precursor in Complex Molecule Synthesis

The primary application of 4'-chloro-4-fluorobiphenyl-3-amine in organic synthesis lies in its role as a core structural motif for the development of kinase inhibitors and potential anticancer agents. Current time information in Vanderburgh County, US. The substituted biphenylamine framework is a common feature in a variety of pharmacologically active compounds. The presence of the amine group provides a convenient handle for further functionalization, typically through amide bond formation or participation in coupling reactions.

A notable example is the use of structurally similar anilines in the synthesis of dual epidermal growth factor receptor (EGFR) and ErbB-2 tyrosine kinase inhibitors. nih.gov For instance, derivatives of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidine have shown significant inhibitory activity. nih.gov The synthesis of these complex molecules often involves the coupling of a substituted aniline (B41778) with a pyrimidine (B1678525) core. While not a direct use of this compound, this highlights the utility of the 3-chloro-4-fluoroaniline (B193440) moiety, a key component of the title compound, in constructing potent enzyme inhibitors.

The general synthetic strategy involves the reaction of the amine with a suitably functionalized heterocyclic partner. The chlorine and fluorine atoms on the biphenyl (B1667301) ring can influence the molecule's conformation, metabolic stability, and binding affinity to the target protein.

Table 1: Examples of Kinase Inhibitors with Related Scaffolds

| Compound Class | Target Kinase(s) | Key Synthetic Step | Reference |

|---|---|---|---|

| 4-Anilino-6-phenoxypyrimidines | EGFR, ErbB-2 | Nucleophilic aromatic substitution | nih.gov |

| Pyridazinone Derivatives | Not specified | Nucleophilic substitution | nih.gov |

| Quinazoline (B50416) Derivatives | EGFR | Nucleophilic aromatic substitution | mdpi.com |

Building Block for Natural Product Analogs

While direct examples of using this compound to synthesize analogs of specific natural products are not prevalent in the reviewed literature, its structural features make it a plausible starting material for such endeavors. Many natural products possess biphenyl or amino-aromatic moieties. The synthesis of analogs often involves modifying the natural product's core structure to enhance activity, improve pharmacokinetic properties, or simplify the synthetic route.

Given that natural product scaffolds are often used to generate screening libraries, it is conceivable that this compound could be employed to create novel analogs that mimic the spatial and electronic arrangement of a natural product's pharmacophore. For example, the biphenyl core could serve as a rigid scaffold to which various functional groups are attached, mimicking the substituents on a more complex natural product ring system.

Scaffold for Combinatorial Chemistry Library Generation

The structure of this compound is well-suited for the generation of combinatorial libraries. The primary amine serves as a key point of diversification, allowing for the parallel synthesis of a large number of amides, ureas, sulfonamides, or other derivatives through reaction with a variety of carboxylic acids, isocyanates, sulfonyl chlorides, and other reagents.

The general approach to creating a combinatorial library from this scaffold would involve:

Attachment of the this compound scaffold to a solid support or its use in solution-phase parallel synthesis.

Reaction of the amine with a diverse set of building blocks (e.g., a collection of carboxylic acids or sulfonyl chlorides).

Purification of the resulting library of compounds.

This strategy allows for the rapid exploration of the chemical space around the biphenylamine core, which is particularly useful in the early stages of drug discovery for identifying hit compounds against a specific biological target. The generation of such libraries can be guided by computational methods to maximize diversity and target-focused properties.

Applications in Flow Chemistry and Microreactor Technology

The use of this compound in flow chemistry and microreactor technology, while not explicitly detailed in the literature for this specific compound, can be inferred from the general advantages these technologies offer for reactions involving similar intermediates. corning.combeilstein-journals.orgmmsl.cz Flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, selectivity, and safety, especially for highly exothermic or rapid reactions. corning.com

Reactions such as Suzuki-Miyaura couplings, which are used to synthesize the biphenyl core of this compound, and subsequent amination or amidation reactions are well-suited for adaptation to flow processes. google.com The benefits of using microreactors for such transformations include:

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient thermal control. researchgate.net

Enhanced Safety: The small reaction volumes minimize the risks associated with hazardous reagents or exothermic reactions. beilstein-journals.org

Increased Efficiency: Continuous processing can lead to higher throughput and reduced reaction times compared to batch synthesis. corning.com

A hypothetical flow synthesis of a derivative of this compound could involve pumping a stream of the amine and a stream of an acyl chloride through a heated microreactor to rapidly form the corresponding amide in a continuous fashion.

Stereoselective Synthesis Utilizing this compound as a Chiral Auxiliary (if applicable)

There is no evidence in the reviewed literature to suggest that this compound itself is used as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. nih.govwikipedia.org Typically, they possess a stereocenter and a functional group that can be easily attached to and removed from the substrate. nih.gov

While this compound is achiral, it is conceivable that a chiral derivative could be synthesized and employed as an auxiliary. For example, the introduction of a chiral center on a substituent attached to the amine or the biphenyl core could potentially allow it to function as a chiral directing group. However, the development and application of such a specific chiral auxiliary have not been reported. The more common approach involves using well-established chiral auxiliaries in the synthesis of complex molecules that may contain the this compound moiety. nih.gov

Future Research Directions and Unexplored Avenues for 4 Chloro 4 Fluorobiphenyl 3 Amine

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The complexity of chemical synthesis and reaction optimization can be significantly streamlined through the application of artificial intelligence (AI) and machine learning (ML). eurekalert.org For a molecule like 4'-Chloro-4-fluorobiphenyl-3-amine, where multiple reactive sites exist, predicting reaction outcomes and identifying optimal conditions is a non-trivial challenge that AI is well-suited to address.

Future research will likely focus on developing specialized ML models to predict the reactivity of this compound in various transformations. By training neural networks on vast databases of organic reactions, such as Reaxys, it is possible to predict the most suitable catalysts, reagents, solvents, and temperatures for a desired chemical modification. acs.orgnih.gov This predictive power can accelerate the discovery of new derivatives by minimizing trial-and-error experimentation. eurekalert.org

Key areas for AI and ML integration include:

Reaction Outcome Prediction: ML algorithms, including neural networks and decision trees, can analyze the electronic and steric properties of the molecule to predict the major products of a reaction, considering the influence of the chloro, fluoro, and amino substituents. eurekalert.orgijnc.ir

Retrosynthetic Analysis: AI tools can propose efficient synthetic routes to complex target molecules starting from this compound by leveraging learned reaction rules and pathways. ijsea.com

Optimization of Reaction Conditions: Models can be trained to predict the conditions that will maximize the yield and selectivity of a reaction, such as a Suzuki coupling to build the biphenyl (B1667301) core or a C-H functionalization to add further complexity. acs.orgnih.gov

Quantum Chemical Integration: Combining ML with quantum chemical calculations can enhance the accuracy of predictions regarding reaction barriers, transition states, and kinetic parameters, providing deeper mechanistic insights. ijnc.irijsea.com

| AI/ML Application Area | Predicted Impact on this compound Research |

| Reaction Outcome Prediction | More accurate forecasting of product formation, reducing wasted resources. eurekalert.orgijnc.ir |

| Retrosynthetic Analysis | Design of more efficient and novel synthetic pathways for complex derivatives. ijsea.com |

| Condition Optimization | Rapid identification of optimal catalysts, solvents, and temperatures for higher yields. acs.orgnih.gov |

| Quantum Chemistry Synergy | Deeper understanding of reaction mechanisms and kinetics at a molecular level. ijsea.com |

Exploration of Novel Reactivities and Transformation Pathways

The inherent functionality of this compound provides a foundation for exploring a wide range of chemical transformations. The presence of the amino group, as well as the C-H, C-Cl, and C-F bonds, offers multiple handles for synthetic diversification.

Future research is expected to move beyond standard transformations and explore novel reactivity patterns. A key area of interest is the selective C-H functionalization, which allows for the direct introduction of new functional groups onto the aromatic rings without the need for pre-functionalized starting materials. researchgate.netresearchgate.net This strategy provides a more atom-economical route to complex molecules.

Potential unexplored transformation pathways include:

Directed C-H Functionalization: Using the existing amine group as a directing group to selectively activate and functionalize specific C-H bonds on the biphenyl rings.

Dual C-H Functionalization/Annulation: Employing bifunctional reagents to achieve cyclization reactions through the activation of two C-H bonds, leading to the formation of polycyclic aromatic structures. researchgate.net

Photoredox Catalysis: Utilizing light-driven reactions to access unique reactive intermediates and enable transformations that are difficult to achieve with traditional thermal methods, such as novel cross-coupling reactions. acs.org

Flow Chemistry: Performing reactions in continuous-flow reactors can enhance reaction efficiency, safety, and scalability, potentially enabling transformations that are not feasible under batch conditions. researchgate.net

| Transformation Type | Potential Outcome for this compound |

| Directed C-H Functionalization | Synthesis of highly substituted, regiochemically pure derivatives. |

| Annulation Reactions | Creation of novel, rigid polycyclic scaffolds for materials or medicinal applications. researchgate.net |

| Photoredox Catalysis | Access to new chemical space and derivatives through unique reaction pathways. acs.org |

| Flow Chemistry | Improved yields, safety, and scalability for the synthesis of derivatives. researchgate.net |

High-Throughput Experimentation in this compound Research

High-Throughput Experimentation (HTE) is a powerful methodology for accelerating the discovery and optimization of chemical reactions. researchgate.net By performing and analyzing hundreds of reactions in parallel on a microscale, HTE can rapidly identify optimal conditions, screen catalyst libraries, and explore a vast reaction space in a fraction of the time required for traditional methods. acs.org

In the context of this compound, HTE can be instrumental in:

Optimizing Synthesis: The synthesis of the core biphenyl structure, often achieved via Suzuki-Miyaura cross-coupling, can be rapidly optimized by screening numerous catalysts, ligands, bases, and solvents. researchgate.netrsc.org

Discovering New Reactions: HTE platforms can be used to test the reactivity of this compound against a wide array of reagents and under diverse conditions, potentially uncovering novel and unexpected transformations.

Mapping Structure-Activity Relationships: When developing derivatives for specific applications (e.g., pharmaceuticals or OLEDs), HTE allows for the rapid synthesis of a library of related compounds, which can then be screened to quickly establish structure-activity relationships. acs.org

The workflow for an HTE-driven project would involve designing an array of experiments in a 96-well plate format, followed by automated dispensing of reagents, reaction execution, and rapid analysis, typically using techniques like LC-MS. acs.org This approach dramatically increases the rate of data acquisition, guiding research efforts more efficiently. researchgate.net

Sustainable Synthesis and Application Development

The principles of green chemistry are increasingly guiding synthetic strategies and application development. For this compound, future research will undoubtedly focus on developing more sustainable and environmentally benign processes for its synthesis and use.

Key directions for sustainable research include:

Catalyst Development: Designing highly efficient and recyclable catalysts, such as heterogeneous catalysts on solid supports, for the cross-coupling reactions used in its synthesis. rsc.org This minimizes waste and the use of precious metals. The use of non-precious metal catalysts is also an area of growing interest. mdpi-res.com

Greener Solvents: Replacing traditional organic solvents with more sustainable alternatives, such as water, ethanol, or supercritical fluids, in key synthetic steps. rsc.org

Process Intensification: Employing technologies like continuous-flow synthesis not only improves efficiency but can also reduce energy consumption and waste generation compared to traditional batch processing. researchgate.net

Waste Valorization: Developing processes where by-products are minimized or can be converted into valuable materials, contributing to a circular economy. A patented method for a related compound highlights a process that avoids landfill-bound waste by treating and utilizing a sodium sulfate (B86663) by-product. google.com

| Sustainability Approach | Application to this compound |

| Catalyst Innovation | Use of recyclable or non-precious metal catalysts for Suzuki and other coupling reactions. rsc.orgmdpi-res.com |

| Solvent Replacement | Shifting to aqueous or bio-based solvent systems. rsc.org |

| Process Intensification | Adoption of continuous-flow manufacturing for reduced environmental footprint. researchgate.net |

| Waste Reduction | Designing synthetic routes with higher atom economy and valorizing by-products. google.com |

Emerging Applications in Niche Advanced Technologies

While this compound is a known building block in medicinal chemistry and material science, future research will likely uncover its potential in more specialized, high-tech applications. smolecule.com Its rigid biphenyl core, combined with its specific electronic properties imparted by the halogen and amine substituents, makes it an attractive candidate for various advanced technologies.

Potential emerging applications include:

Advanced Polymers: Serving as a monomer or functional additive in the synthesis of high-performance polymers. evonik.com The fluorine and chlorine atoms can enhance thermal stability and flame retardancy, while the amine group offers a site for cross-linking or further functionalization.

Organic Electronics: The biphenyl structure is a common motif in materials for Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). smolecule.com Further research could optimize derivatives of this compound as charge-transporting materials, hosts, or emitters with tailored electronic properties.

Molecular Sensors: The amine group can be functionalized to act as a binding site for specific analytes. The biphenyl scaffold can serve as a fluorophore, where binding events could lead to a detectable change in fluorescence, enabling its use in chemical sensors.

Functionalized 3D-Printed Materials: Incorporation into polymers used for additive manufacturing could create functionalized surfaces with specific chemical properties for applications in catalysis or separation technologies. hw.ac.uk

The exploration of these niche areas will require interdisciplinary collaboration between organic chemists, materials scientists, and engineers to fully realize the potential of this versatile chemical compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Chloro-4-fluorobiphenyl-3-amine, and how can purity be optimized?

- Methodology :

- Stepwise synthesis : Start with nitration of biphenyl precursors followed by halogenation (e.g., using Cl/fluorinating agents). A common approach involves reacting p-fluoronitrophenol with sodium nitrate under controlled conditions to introduce chloro and fluoro groups, followed by reduction to the amine .

- Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol to remove byproducts. Monitor purity via HPLC or TLC .

- Yield optimization : Adjust reaction temperature (60–80°C) and stoichiometric ratios of halogenating agents (e.g., 1.2:1 molar ratio of Cl source to substrate) .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- NMR : Use H and C NMR to confirm substitution patterns. For example, aromatic protons adjacent to electron-withdrawing groups (Cl, F) show downfield shifts (δ 7.2–7.8 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 235.05) .

- FT-IR : Identify amine N-H stretches (~3400 cm) and C-F/C-Cl vibrations (1100–1200 cm) .

Q. How does solubility influence experimental design for this compound?

- Methodology :

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for reactions requiring high solubility. For biological assays, dissolve in ethanol/DMSO (≤5% v/v) to avoid cytotoxicity .

- Partition coefficients : Estimate logP values (e.g., ~3.2 via computational tools) to predict membrane permeability in bioassays .

Q. What are common derivatives of this compound, and how are they synthesized?

- Methodology :

- Substitution reactions : React with acyl chlorides to form amides (e.g., acetylation with acetic anhydride) .

- Oxidation : Use KMnO/HSO to convert the amine to a nitro group for electrophilic substitution studies .

- Cross-coupling : Employ Suzuki-Miyaura reactions with boronic acids to attach aryl groups .

Q. How stable is this compound under varying storage conditions?

- Methodology :

- Storage : Keep in amber vials under inert gas (N) at −20°C to prevent oxidation. Monitor degradation via periodic HPLC analysis .

- Stability testing : Expose samples to light, heat (40°C), and humidity (75% RH) for 30 days; track decomposition using LC-MS .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology :

- Functional selection : Use hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential maps .

- Applications : Correlate computed electron-withdrawing effects of Cl/F with experimental reactivity in nucleophilic aromatic substitution .

Q. What mechanistic insights explain regioselectivity in substitution reactions of this compound?

- Methodology :

- Kinetic studies : Monitor reaction rates under varying temperatures (Arrhenius plots) to identify rate-determining steps.

- Computational modeling : Use DFT to compare activation energies for substitution at para- vs. meta- positions relative to the amine group .

Q. How can contradictions in reaction yield data be resolved when synthesizing derivatives?

- Methodology :

- Design of experiments (DoE) : Apply factorial designs to test variables (catalyst loading, solvent polarity). For example, optimize Pd catalyst concentration (0.5–2 mol%) in cross-coupling reactions .